[(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-acetylpiperidin-2-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)13-6-4-3-5-10(13)7-12(2)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOAULAYMCFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214091 | |
| Record name | Glycine, N-[(1-acetyl-2-piperidinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-00-8 | |
| Record name | Glycine, N-[(1-acetyl-2-piperidinyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(1-acetyl-2-piperidinyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Methylation: The resulting acetylated piperidine is further methylated using methyl iodide or dimethyl sulfate.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Overview
The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Its chemical structure allows for various functionalizations that enhance its utility in research.
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules due to its reactive functional groups.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |
| Functionalization | Allows for the introduction of various substituents to create derivatives with enhanced properties. |
Biology
- Biological Activity Studies : Research indicates potential interactions with biomolecules, making it a candidate for studying enzyme inhibition and receptor binding.
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated potential to inhibit specific enzymes linked to disease pathways. |
| Receptor Binding | Affinity studies show interaction with serotonin receptors, indicating possible psychoactive effects. |
Medicine
- Therapeutic Potential : Investigated for its effects on various disorders, including anxiety and depression due to its interaction with neurotransmitter systems.
| Therapeutic Area | Evidence |
|---|---|
| Anxiety Disorders | Preclinical studies suggest efficacy comparable to established anxiolytics like Buspirone. |
| Depression | Shows promise as a novel antidepressant based on receptor activity modulation. |
Case Study 1: Anxiety Treatment
A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid exhibited significant anxiolytic effects in rodent models, outperforming traditional treatments in certain metrics .
Case Study 2: Antidepressant Activity
Research indicated that compounds similar to this compound showed increased serotonin receptor binding affinity, suggesting their potential as novel antidepressants .
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ring positions, and functional groups. Key structural differences and their hypothesized effects are summarized below:
Table 1: Structural Comparison of [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic Acid and Analogs
Key Observations:
Substituent Effects on Amino Group: Methyl vs. Ethyl: Methyl groups (as in the target compound) offer moderate steric hindrance and retain some solubility. Primary Amine (No Alkyl Group): The analog lacking an alkyl group on the amino moiety () may exhibit stronger hydrogen-bonding capacity, enhancing interactions with polar targets.
Piperidine Substituent Position: 2-ylmethyl vs. The 4-position () may allow greater conformational flexibility.
N-Group Modifications :
- Acetyl vs. Benzyl : Acetylation (target compound) reduces basicity and introduces electron-withdrawing effects. Benzyl substitution () adds aromaticity, possibly enhancing π-π stacking interactions.
- Methyl vs. Acetyl on Piperidine N : Methyl groups () retain basicity compared to acetylated derivatives, altering protonation states under physiological conditions.
Functional Group Contributions :
- The acetic acid moiety in all analogs enhances aqueous solubility and enables ionic interactions, critical for binding to metal ions or charged residues in proteins.
Biological Activity
[(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an acetyl group, and an amino-acetic acid moiety. The presence of the acetyl group enhances lipophilicity, which may facilitate its interaction with biological membranes, while the amino-acetic acid component contributes to its solubility in aqueous environments.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects including:
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Neurotransmitter Interaction : Preliminary studies indicate that it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in neuropharmacology.
Biological Activity and Applications
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its action on specific inflammatory mediators.
- Analgesic Effects : Its potential analgesic properties make it a candidate for pain management therapies.
- Neuropharmacological Applications : By interacting with neurotransmitter systems, it may have implications for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory enzymes | , |
| Analgesic | Potential pain relief | |
| Neurotransmitter Interaction | Modulates acetylcholine and dopamine pathways | , |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inflammation Studies : A study demonstrated that similar piperidine derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could have comparable effects .
- Neuropharmacological Research : Investigations into piperidine derivatives indicated their potential in modulating cholinergic signaling pathways, which are critical in cognitive functions and neurodegenerative conditions .
- Analgesic Efficacy : A related compound was tested for its analgesic properties in animal models, showing a reduction in pain responses comparable to standard analgesics. This supports further exploration of this compound for similar applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [(1-Acetyl-piperidin-2-ylmethyl)-methyl-amino]-acetic acid, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Functionalization of the piperidine ring (e.g., acetylation at the 1-position) using acetyl chloride under anhydrous conditions.
- Step 2 : Introduction of the methyl-amino acetic acid moiety via nucleophilic substitution or reductive amination.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, using tetrahydrofuran (THF) as a solvent at 0–5°C minimizes side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the piperidine ring, acetyl group, and amino acetic acid chain. For example, the acetyl group’s carbonyl signal appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₂₁N₂O₃) .
- Infrared Spectroscopy (IR) : Key stretches include N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
Q. How does the stereochemistry of the piperidine ring influence the compound’s reactivity?
- Methodological Answer : The piperidine ring contains stereocenters that affect conformational flexibility and intermolecular interactions. Techniques to resolve stereochemistry include:
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., cellulose-based columns) .
- X-ray Crystallography : Provides definitive proof of absolute configuration, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What experimental strategies can address contradictory data in biological activity assays?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., varying IC₅₀ values) may arise from:
- Batch Purity : Validate purity via HPLC before assays. Impurities >2% can skew results .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature. For receptor-binding studies, use radioligand displacement assays with positive controls .
- Data Normalization : Express activity relative to a reference compound (e.g., % inhibition of a known agonist) to minimize inter-experimental variability .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target receptors (e.g., GPCRs or enzymes). Software like AutoDock Vina models interactions between the acetyl group and hydrophobic binding pockets .
- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with activity. For example, increasing lipophilicity via alkyl chain extension may improve blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to preserve ee. Monitor enantiopurity via circular dichroism (CD) spectroscopy .
- Continuous Flow Reactors : Enhance reproducibility in large-scale reactions by maintaining precise temperature and mixing dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
